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Compound of Interest

Compound Name: 5-Aminopyridine-2-carboxylic acid

Cat. No.: B014829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical

transformations involving 5-Aminopyridine-2-carboxylic acid. This versatile building block is

a valuable starting material in medicinal chemistry and materials science, offering multiple

reaction sites for the synthesis of a diverse range of derivatives.

Overview of 5-Aminopyridine-2-carboxylic Acid
5-Aminopyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring

substituted with both an amino and a carboxylic acid group. This unique arrangement of

functional groups allows for selective reactions to build complex molecular architectures. Its

derivatives have been explored for various biological activities, including potential use as anti-

diabetic, anti-inflammatory, and anticancer agents.[1] Furthermore, its ability to act as a ligand

facilitates the formation of coordination polymers and metal-organic frameworks (MOFs).[1]

Key Properties:
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Property Value

Molecular Formula C₆H₆N₂O₂

Molecular Weight 138.12 g/mol

CAS Number 24242-20-4

Appearance Off-white to pale brown powder

Purity ≥95%

Experimental Protocols
Amide Bond Formation via Carbodiimide Coupling
The carboxylic acid functionality of 5-Aminopyridine-2-carboxylic acid can be readily

converted to an amide via coupling with a primary or secondary amine in the presence of a

coupling agent such as dicyclohexylcarbodiimide (DCC) and an activator like 4-

dimethylaminopyridine (DMAP).

Protocol:

Preparation: In a round-bottom flask, dissolve 5-Aminopyridine-2-carboxylic acid (1.0 eq)

and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert

atmosphere.

Activator Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir for

10 minutes at room temperature.

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of

dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU)

byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and

brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Amine Substrate Product Reaction Time (h) Yield (%)

Aniline

N-phenyl-5-

aminopyridine-2-

carboxamide

18 85

Benzylamine

N-benzyl-5-

aminopyridine-2-

carboxamide

16 92

Morpholine

(5-aminopyridin-2-yl)

(morpholino)methano

ne

24 78

Experimental Workflow:

Preparation Reaction Work-up & Purification

Dissolve Reactants & DMAP in DCM Cool to 0°C Add DCC Solution Stir at RT (12-24h) Filter DCU Aqueous Washes Column Chromatography Pure Amide Product

Click to download full resolution via product page

Workflow for Amide Synthesis

Esterification using Thionyl Chloride
The carboxylic acid can be converted to an ester by first forming an acyl chloride with thionyl

chloride, followed by reaction with an alcohol.

Protocol:
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Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere,

suspend 5-Aminopyridine-2-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq).

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the

cessation of gas evolution.

Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess

thionyl chloride under reduced pressure.

Esterification: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

Add the desired alcohol (1.5 eq) and triethylamine (2.0 eq) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by

TLC.

Work-up: Quench the reaction with water. Separate the organic layer and wash with

saturated aqueous NaHCO₃ and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the

crude product by column chromatography.

Quantitative Data Summary:

Alcohol Substrate Product Reaction Time (h) Yield (%)

Methanol

Methyl 5-

aminopyridine-2-

carboxylate

4 95

Ethanol
Ethyl 5-aminopyridine-

2-carboxylate
5 93

Isopropanol

Isopropyl 5-

aminopyridine-2-

carboxylate

6 88
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Acyl Chloride Formation Esterification Work-up & Purification

Reflux in Thionyl Chloride Remove Excess SOCl₂ Dissolve in DCM Add Alcohol & Et₃N at 0°C Stir at RT (4-8h) Aqueous Work-up Column Chromatography Pure Ester Product

Click to download full resolution via product page

Workflow for Ester Synthesis

Suzuki Cross-Coupling Reaction
While the amino group can complicate Suzuki reactions, it is possible to perform a Suzuki

cross-coupling on a halogenated derivative of 5-Aminopyridine-2-carboxylic acid (e.g., after

esterification and halogenation) to introduce aryl or heteroaryl substituents. The following is a

general protocol for a Suzuki coupling reaction.[2]

Protocol:

Preparation: In a Schlenk flask, combine the bromo-substituted 5-aminopyridine-2-

carboxylate derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium

catalyst such as Pd(PPh₃)₄ (0.05 eq).

Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1)

and a base such as K₃PO₄ (2.0 eq).

Reaction: Heat the reaction mixture to 85-95 °C under an inert atmosphere for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite.

Dilute the filtrate with ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the

crude product by column chromatography.

Quantitative Data Summary:
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Arylboronic Acid Product Reaction Time (h) Yield (%)

Phenylboronic acid

Methyl 5-amino-6-

phenylpyridine-2-

carboxylate

18 75

4-

Methoxyphenylboronic

acid

Methyl 5-amino-6-(4-

methoxyphenyl)pyridin

e-2-carboxylate

16 82

Thiophen-2-ylboronic

acid

Methyl 5-amino-6-

(thiophen-2-

yl)pyridine-2-

carboxylate

20 68

Signaling Pathway/Logical Relationship:

ReactantsPd Catalytic Cycle

Aryl Halide
(Pyridine Derivative)

Oxidative Addition

Arylboronic Acid

Transmetalation

Pd(0) Catalyst

Reductive Elimination

Coupled Product
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Click to download full resolution via product page

Simplified Suzuki Coupling Cycle

Applications in Materials Science: Metal-Organic
Frameworks (MOFs)
5-Aminopyridine-2-carboxylic acid can serve as a versatile organic linker in the synthesis of

MOFs. The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal ions,

while the amino group can be a site for post-synthetic modification or can influence the

framework's properties.

General Synthesis Protocol for a MOF:

Preparation: Dissolve 5-Aminopyridine-2-carboxylic acid and a metal salt (e.g., zinc

acetate, copper nitrate) in a suitable solvent system, often a mixture of DMF and ethanol or

water.

Reaction: The solution is typically sealed in a glass vial or a Teflon-lined autoclave and

heated to a specific temperature (e.g., 80-120 °C) for a period of 24-72 hours.

Isolation: After cooling to room temperature, the crystalline MOF product is isolated by

filtration, washed with fresh solvent, and dried.

The specific reaction conditions (temperature, time, solvent, and metal-to-ligand ratio) will

determine the resulting MOF's topology and properties.

Safety Precautions
Always work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and gloves.

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound

before use.

Thionyl chloride is corrosive and reacts violently with water; handle with extreme caution.
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Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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